Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C₁₉H₁₇NO₅S₂ This compound is notable for its unique structure, which includes a thiophene ring, a benzyloxy group, and a sulfamoyl group
Preparation Methods
One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for larger-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-{[4-(methoxy)phenyl]sulfamoyl}thiophene-2-carboxylate: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and interactions with biological targets.
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}furan-2-carboxylate: In this compound, the thiophene ring is replaced by a furan ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Biological Activity
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C19H17N1O5S1
- Molecular Weight : 403.5 g/mol
- CAS Number : 941888-92-2
The compound features a thiophene ring, which is known for its ability to interact with biological targets due to its unique electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:
- Enzyme Inhibition : The sulfamoyl group can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in various signaling pathways, influencing physiological responses.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Effects
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in malignant cells.
A study reported an IC50 value indicating that the compound effectively inhibits cancer cell growth at low concentrations, suggesting its potential as a chemotherapeutic agent.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1 below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated significant inhibitory effects, particularly against Escherichia coli.
Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The findings are presented in Table 2:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
These results indicate that the compound has a promising profile as an anticancer agent, particularly against cervical and breast cancer cell lines.
Properties
Molecular Formula |
C19H17NO5S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 3-[(4-phenylmethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17NO5S2/c1-24-19(21)18-17(11-12-26-18)27(22,23)20-15-7-9-16(10-8-15)25-13-14-5-3-2-4-6-14/h2-12,20H,13H2,1H3 |
InChI Key |
HONOBMZXQMENDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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